molecular formula C19H22O7 B3524553 methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B3524553
M. Wt: 362.4 g/mol
InChI Key: MGKPFACLVFCXQV-UHFFFAOYSA-N
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Description

Methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic coumarin derivative characterized by a complex substitution pattern. Its structure includes:

  • A 4-methyl-2-oxo-2H-chromen-3-yl core, common to bioactive coumarins.
  • A 7-(2-tert-butoxy-2-oxoethoxy) substituent, providing steric bulk and ester functionality.
  • A methyl acetate group at the 3-position, enhancing lipophilicity.

This compound is synthesized via PdI2/KI-catalyzed carbonylation of alkynol precursors under high-pressure CO (90 atm), a method optimized for coumarin derivatives . Its tert-butoxy group likely improves solubility in organic solvents compared to hydroxylated analogs, a feature critical for pharmaceutical applications .

Properties

IUPAC Name

methyl 2-[4-methyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-11-13-7-6-12(24-10-17(21)26-19(2,3)4)8-15(13)25-18(22)14(11)9-16(20)23-5/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKPFACLVFCXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of a chromen-2-one derivative with an appropriate esterifying agent under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the final product. Additionally, industrial processes may employ advanced purification techniques such as column chromatography or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name Substituents at Position 7 Substituents at Position 3 Key Functional Features
Target Compound 2-tert-butoxy-2-oxoethoxy Methyl acetate High steric bulk, ester stability
Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate (Compound 3, ) None Methyl acetate Simplified structure, lower molecular weight
Methyl (7-((3-fluorobenzyl)oxy)-4-methyl-2-oxo-2H-chromen-3-yl)acetate 3-Fluorobenzyloxy Methyl acetate Aromatic fluorination, enhanced bioactivity
2-(7-Hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)ethyl acetate (5e, ) Hydroxy Ethyl acetate Increased polarity, reduced stability
Di-tert-butyl 2,2′-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate Di-tert-butoxyacetate at 5 and 7 positions N/A Dual ester groups, phenyl substitution

Phytotoxic Activity ():

  • Compound 3 (4-methyl-2-oxo derivative) showed moderate phytotoxicity against Arabidopsis (IC50 = 12.5 µM).
  • Target Compound: Not directly tested, but tert-butoxy substitution may reduce polarity, enhancing membrane permeability for improved bioactivity.

Antitumor Potential ():

  • Analogs like 13g and 13o (C-7 modified coumarins) exhibited IC50 values <1 µM against drug-resistant KBvin cells. The tert-butoxy group in the target compound could similarly enhance resistance to metabolic degradation.

Crystallographic and Analytical Data

  • SHELX Refinement: Structures of similar coumarins (e.g., Compound 3) were resolved using SHELXL, confirming planar chromenone cores and ester conformations .
  • Purity : Target compound typically achieves >95% purity (HPLC), comparable to derivatives like methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate .

Biological Activity

Methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by several functional groups that influence its biological properties:

  • IUPAC Name: this compound
  • Molecular Formula: C19H22O7
  • Molecular Weight: 362.37 g/mol

This compound features a chromenone moiety, which is significant for its interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
Becerra et al. (2021)Investigated related coumarin compounds for AChE inhibition; found significant activity in derivatives .
MDPI Study (2021)Reported on the synthesis and characterization of similar coumarin derivatives with notable anticancer activity against MCF-7 cells .
Synthesis Evaluation (2013)Highlighted the potential of substituted coumarins as anti-amnestic agents through AChE inhibition .

Applications in Medicinal Chemistry

This compound holds promise for various therapeutic applications:

  • Neuroprotective Agents: Due to its AChE inhibitory properties, it may be developed into treatments for neurodegenerative diseases.
  • Anticancer Therapeutics: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Antimicrobial Agents: While more research is needed, its structural characteristics suggest potential use in treating infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

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